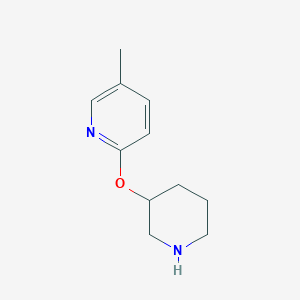

5-Methyl-2-(piperidin-3-yloxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

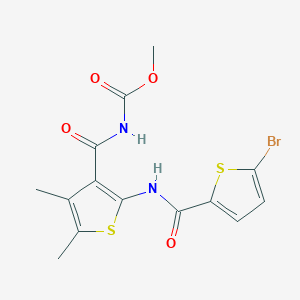

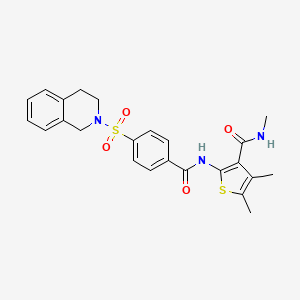

“5-Methyl-2-(piperidin-3-yloxy)pyridine” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 . This compound is also known as 2-[(piperidin-3-yloxy)methyl]pyridine . It is typically stored at -20°C .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “5-Methyl-2-(piperidin-3-yloxy)pyridine”, involves intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “5-Methyl-2-(piperidin-3-yloxy)pyridine” consists of a pyridine ring substituted at the 2-position with a piperidin-3-yloxy group and at the 5-position with a methyl group .

Chemical Reactions Analysis

Piperidine derivatives, including “5-Methyl-2-(piperidin-3-yloxy)pyridine”, undergo various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Physical And Chemical Properties Analysis

“5-Methyl-2-(piperidin-3-yloxy)pyridine” is a liquid at room temperature . It has a molecular weight of 192.26 . The compound is typically stored at -20°C .

Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations to evaluate adsorption behaviors and global reactivity parameters. This research provides insights into the protective capabilities of such compounds against metal corrosion, a critical aspect in industrial applications and materials science (Kaya et al., 2016).

Insecticidal Activity of Pyridine Derivatives

Research has also explored the synthesis and toxicity of pyridine derivatives against agricultural pests, revealing that certain compounds exhibit significant aphidicidal activities. This suggests potential applications in developing more effective and selective insecticides for crop protection (Bakhite et al., 2014).

Antitumor Activity of Bis-Indole Derivatives

Bis-indole derivatives, incorporating pyridine or piperazine, have been synthesized and evaluated for their antitumor activity. These compounds, especially those with pyridine linkers, showed significant activity in cancer cell lines, highlighting their potential as novel anticancer agents (Andreani et al., 2008).

Novel Derivatives for Serotonin Receptors

A study on 2-pyridinemethylamine derivatives demonstrated their potential as selective and potent agonists at 5-HT1A receptors, indicating applications in treating disorders related to serotonin dysfunction, such as depression (Vacher et al., 1999).

Synthesis of 3-(Pyrrolidin-1-yl)piperidine

A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, was proposed. This research offers a more efficient approach to producing such diamines, which are crucial intermediates in developing pharmaceuticals (Smaliy et al., 2011).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-Methyl-2-(piperidin-3-yloxy)pyridine”, is an important task of modern organic chemistry . This will help in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

5-methyl-2-piperidin-3-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10/h4-5,7,10,12H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTHTPFLPLKAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(piperidin-3-yloxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2655675.png)

![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2655680.png)

![4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2655688.png)

![2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2655691.png)

![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)